N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
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Overview
Description
N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a fluorine atom, and a piperidinylsulfonylbenzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate compound N-(2-cyanophenyl)-2-fluorobenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-fluorobenzamide: Lacks the piperidinylsulfonyl group, resulting in different chemical properties.
2-Fluoro-5-piperidin-1-ylsulfonylbenzamide: Lacks the cyanophenyl group, affecting its reactivity and biological activity.
N-(2-cyanophenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide:
Uniqueness
N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyanophenyl and piperidinylsulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-17-9-8-15(27(25,26)23-10-4-1-5-11-23)12-16(17)19(24)22-18-7-3-2-6-14(18)13-21/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXFTAHRXAEZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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